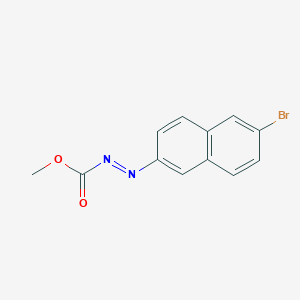
methyl (E)-2-(6-bromonaphthalen-2-yl)diazene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (E)-2-(6-bromonaphthalen-2-yl)diazene-1-carboxylate is an organic compound that belongs to the class of diazene derivatives This compound is characterized by the presence of a bromonaphthalene moiety attached to a diazene group, which is further esterified with a methyl carboxylate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-2-(6-bromonaphthalen-2-yl)diazene-1-carboxylate typically involves the following steps:
Bromination of Naphthalene: The starting material, naphthalene, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 6-bromonaphthalene.
Diazotization: The 6-bromonaphthalene is then subjected to diazotization using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is coupled with methyl carbamate under basic conditions to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (E)-2-(6-bromonaphthalen-2-yl)diazene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the diazene group can be achieved using reducing agents like sodium borohydride or hydrogen in the presence of a palladium catalyst.
Substitution: The bromine atom in the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted naphthalene derivatives.
Applications De Recherche Scientifique
Methyl (E)-2-(6-bromonaphthalen-2-yl)diazene-1-carboxylate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.
Material Science: Utilized in the design of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of methyl (E)-2-(6-bromonaphthalen-2-yl)diazene-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The diazene group can participate in redox reactions, while the bromonaphthalene moiety can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (E)-2-(6-chloronaphthalen-2-yl)diazene-1-carboxylate
- Methyl (E)-2-(6-fluoronaphthalen-2-yl)diazene-1-carboxylate
- Methyl (E)-2-(6-iodonaphthalen-2-yl)diazene-1-carboxylate
Uniqueness
Methyl (E)-2-(6-bromonaphthalen-2-yl)diazene-1-carboxylate is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and interactions. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This unique feature can be exploited in the design of new materials and pharmaceuticals.
Propriétés
Formule moléculaire |
C12H9BrN2O2 |
|---|---|
Poids moléculaire |
293.12 g/mol |
Nom IUPAC |
methyl N-(6-bromonaphthalen-2-yl)iminocarbamate |
InChI |
InChI=1S/C12H9BrN2O2/c1-17-12(16)15-14-11-5-3-8-6-10(13)4-2-9(8)7-11/h2-7H,1H3 |
Clé InChI |
SJSWKVULPSJIID-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)N=NC1=CC2=C(C=C1)C=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11760850.png)
![3-[3-(Methanesulfonyloxy)propoxy]propyl methanesulfonate](/img/structure/B11760859.png)

![4,6-Dimethoxybenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B11760864.png)
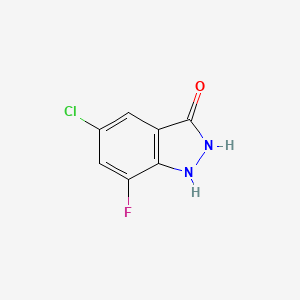

![3-(4-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)propanoic acid](/img/structure/B11760889.png)
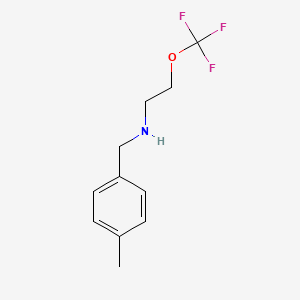
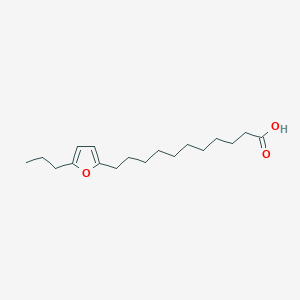
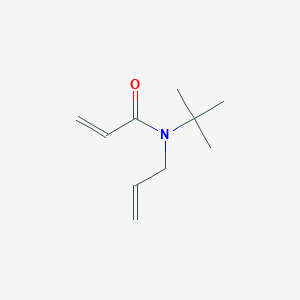
![4-Chloro-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11760928.png)
![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11760935.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11760952.png)
